2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl) acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl) acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl) acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyridyl and amino groups. The final step often involves the acylation of the triazole derivative with 3-chloro-4-methoxyphenyl acetic acid under specific reaction conditions such as the use of a base (e.g., triethylamine) and a coupling agent (e.g., EDCI or DCC).
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl) acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or receptor ligand. Its triazole moiety is known to interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl) acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The pyridyl and amino groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Pyridyl-substituted compounds: Compounds with pyridyl groups often show enhanced binding to biological targets.
Chloro-substituted acetamides:
Uniqueness
The uniqueness of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl) acetamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H15ClN6O2S |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15ClN6O2S/c1-25-13-6-5-10(8-11(13)17)20-14(24)9-26-16-22-21-15(23(16)18)12-4-2-3-7-19-12/h2-8H,9,18H2,1H3,(H,20,24) |
InChI Key |
JFNVNOZGBFTHHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.